N-[(2,4-difluorophenyl)methyl]cyclopentanamine
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature follows established IUPAC conventions by identifying the cyclopentanamine as the parent structure, with the substituent being a 2,4-difluorophenylmethyl group attached to the nitrogen atom. The name construction begins with the cyclopentanamine base, indicating a five-membered saturated carbon ring with an amino group attached to one of the carbon atoms. The prefix "N-" designates that the subsequent substituent is attached to the nitrogen atom of the amine group.
The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is C1CCC(C1)NCC2=C(C=C(C=C2)F)F. This notation systematically describes the molecular connectivity, beginning with the cyclopentyl ring (C1CCC(C1)) connected to a nitrogen atom, which is further linked to a methylene carbon that connects to the aromatic system. The International Chemical Identifier notation provides an even more detailed structural description: InChI=1S/C12H15F2N/c13-10-6-5-9(12(14)7-10)8-15-11-3-1-2-4-11/h5-7,11,15H,1-4,8H2.
The three-dimensional structural arrangement reveals a benzylamine derivative where the benzyl portion contains two fluorine atoms positioned at the ortho and para positions relative to the methylene attachment point. The cyclopentyl group provides conformational flexibility through its ring puckering, while the aromatic ring maintains planarity. The methylene bridge between the aromatic system and the amine nitrogen allows for rotational freedom around the carbon-nitrogen bond, contributing to the compound's overall conformational dynamics.
The systematic name accurately reflects the substitution pattern on the aromatic ring, where the 2,4-difluoro designation indicates fluorine atoms at positions 2 and 4 of the benzene ring. Position numbering begins from the carbon atom bearing the methylene substituent, which is designated as position 1. This substitution pattern creates an asymmetric electronic environment on the aromatic ring, with the fluorine atoms providing both electron-withdrawing inductive effects and potential for hydrogen bonding interactions.
CAS Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service has assigned the registry number 1019481-58-3 to this compound. This unique identifier serves as the definitive chemical fingerprint for this specific compound within the global chemical literature and database systems. The CAS Registry Number system, established by the Chemical Abstracts Service, provides unambiguous identification for chemical substances regardless of naming variations or structural representation methods.
The compound appears in various chemical databases under multiple identifier systems. In the PubChem database, it is catalogued under Compound Identification Number 28428706. This database entry provides comprehensive information about the compound's properties, structure, and related chemical data. The PubChem system serves as a publicly accessible repository for chemical information, making this compound's data readily available to researchers worldwide.
Alternative chemical identifiers include various database-specific codes and synonyms that facilitate compound retrieval across different information systems. The compound may be referenced through supplier-specific codes such as OMXX-282825-01 in commercial chemical catalogues. These alternative identifiers become particularly important when searching across multiple chemical databases or when accessing commercial availability information.
| Identifier Type | Code/Number | Database/Source |
|---|---|---|
| CAS Registry Number | 1019481-58-3 | Chemical Abstracts Service |
| PubChem CID | 28428706 | National Center for Biotechnology Information |
| InChIKey | HFHQBXCRNKOJOB-UHFFFAOYSA-N | International Chemical Identifier |
| Commercial Code | OMXX-282825-01 | American Elements |
The International Chemical Identifier Key (InChIKey) provides another layer of unique identification with the code HFHQBXCRNKOJOB-UHFFFAOYSA-N. This 27-character identifier represents a compressed version of the full International Chemical Identifier, making it suitable for database searching and chemical informatics applications. The InChIKey system ensures that chemically identical structures receive identical keys, regardless of how they were originally input into the system.
Molecular Formula and Weight Analysis
The molecular formula for this compound is C₁₂H₁₅F₂N, indicating a composition of twelve carbon atoms, fifteen hydrogen atoms, two fluorine atoms, and one nitrogen atom. This formula represents the empirical composition that defines the fundamental atomic ratios within the molecule. The molecular weight has been calculated as 211.25 grams per mole, providing essential information for stoichiometric calculations and analytical procedures.
The elemental composition analysis reveals the proportional contribution of each element to the total molecular mass. Carbon contributes the largest mass fraction due to both the number of carbon atoms and the relatively high atomic weight of carbon. Using standard atomic weights from the International Union of Pure and Applied Chemistry tables, the elemental analysis can be precisely calculated. Carbon accounts for approximately 68.24% of the molecular weight, hydrogen contributes 7.16%, fluorine represents 17.99%, and nitrogen comprises 6.63% of the total mass.
| Element | Count | Atomic Weight (amu) | Total Mass (amu) | Percentage Composition |
|---|---|---|---|---|
| Carbon | 12 | 12.011 | 144.132 | 68.24% |
| Hydrogen | 15 | 1.008 | 15.120 | 7.16% |
| Fluorine | 2 | 18.998 | 37.996 | 17.99% |
| Nitrogen | 1 | 14.007 | 14.007 | 6.63% |
| Total | 30 | - | 211.255 | 100.00% |
The molecular weight of 211.25 grams per mole places this compound in the range typical for small molecule pharmaceuticals and research chemicals. This molecular weight suggests favorable properties for membrane permeability and bioavailability studies, should such applications be relevant. The relatively compact structure, combined with the specific molecular weight, provides important information for analytical method development, including mass spectrometry fragmentation patterns and chromatographic behavior.
The presence of two fluorine atoms significantly impacts the compound's molecular properties beyond simple mass considerations. Fluorine atoms contribute substantially to the molecular weight despite their small size, and their high electronegativity influences the overall electronic distribution within the molecule. The fluorine content of approximately 18% by mass represents a significant proportion that affects intermolecular interactions, solubility characteristics, and potential metabolic pathways.
The molecular formula also provides insights into the degree of unsaturation within the structure. The presence of one aromatic ring accounts for four degrees of unsaturation, while the remaining molecular structure consists of saturated carbon frameworks. This unsaturation pattern is consistent with the expected structure containing a single benzene ring and no additional double bonds or ring systems beyond the aromatic and cyclopentyl components.
Stereochemical Considerations and Isomerism
The stereochemical analysis of this compound reveals several important structural features that influence the compound's three-dimensional properties and potential biological activities. The molecule contains one stereogenic center at the carbon atom of the cyclopentyl ring that bears the amino group, creating the possibility for enantiomeric forms. However, the specific stereochemical configuration is not explicitly defined in the standard chemical databases, suggesting that the compound may be typically encountered as a racemic mixture or that stereochemical designation has not been systematically established.
The cyclopentyl ring system introduces conformational flexibility through ring puckering dynamics. Unlike cyclohexane rings, which adopt well-defined chair conformations, cyclopentyl rings exhibit envelope and half-chair conformations that rapidly interconvert at room temperature. This conformational mobility affects the spatial positioning of the amino group and its attached substituents, potentially influencing molecular recognition processes and intermolecular interactions. The ring puckering amplitude and phase determine the exact orientation of the amino group relative to the ring plane.
The aromatic substitution pattern creates additional stereochemical complexity through the asymmetric placement of the two fluorine atoms. The 2,4-difluoro substitution pattern generates a distinct electronic and steric environment that lacks symmetry elements, contributing to the overall chirality of the molecular framework. This asymmetric substitution influences the rotational preferences around the methylene bridge connecting the aromatic ring to the amino nitrogen.
| Structural Feature | Stereochemical Impact | Conformational Behavior |
|---|---|---|
| Cyclopentyl ring | Stereogenic center | Rapid envelope/half-chair interconversion |
| Amino group | Pyramidal geometry | Potential for nitrogen inversion |
| Methylene bridge | Rotational freedom | Multiple rotameric states |
| 2,4-Difluorobenzyl | Asymmetric substitution | Restricted aromatic rotation |
The methylene bridge between the aromatic system and the amino nitrogen provides a flexible linker that allows for multiple rotameric conformations. The rotation around the carbon-nitrogen bond creates different spatial relationships between the aromatic ring and the cyclopentyl system. These rotameric states may exhibit different energies depending on steric interactions between the bulky substituents and potential intramolecular hydrogen bonding or halogen bonding interactions involving the fluorine atoms.
The amino nitrogen itself represents a potential stereogenic center due to its pyramidal geometry, though nitrogen inversion typically occurs rapidly at room temperature for simple amines. However, the steric environment created by the bulky cyclopentyl and difluorobenzyl substituents may influence the inversion barrier and could potentially lead to observable stereochemical effects under specific conditions.
Isomeric relationships extend beyond the title compound to include constitutional isomers with different fluorine substitution patterns. Related compounds include N-[(2,5-difluorophenyl)methyl]cyclopentanamine and N-[(2,6-difluorophenyl)methyl]cyclopentanamine, which maintain the same molecular formula but exhibit different aromatic substitution patterns. These constitutional isomers demonstrate how fluorine positioning significantly affects molecular properties while maintaining identical elemental composition.
The overall stereochemical landscape of this compound encompasses multiple levels of structural complexity, from the fundamental stereogenic center to the conformational dynamics of flexible ring systems and rotatable bonds. Understanding these stereochemical features becomes crucial for predicting molecular behavior, designing synthetic approaches, and interpreting experimental results in research applications.
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-10-6-5-9(12(14)7-10)8-15-11-3-1-2-4-11/h5-7,11,15H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHQBXCRNKOJOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-difluorophenyl)methyl]cyclopentanamine typically involves the reaction of 2,4-difluorobenzyl chloride with cyclopentylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-difluorophenyl)methyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclopentanamines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-[(2,4-difluorophenyl)methyl]cyclopentanamine as a dual inhibitor of autophagy and the nuclear receptor REV-ERB. This compound has shown promising results in enhancing the efficacy of chloroquine (CQ) in cancer treatment by increasing cancer cell death. The compound demonstrated improved potency in blocking autophagy and enhanced toxicity against various tumor cells compared to CQ alone .
Structure-Activity Relationships (SAR)
The modification of the compound's structure has been explored to enhance its metabolic stability and anticancer activity. For instance, substituents on the para-fluoro phenyl ring were systematically varied to assess their impact on both metabolic stability and biological activity. Compounds with specific substitutions exhibited better liver microsomal stability profiles, indicating a potential for improved therapeutic index .
Potential for Drug Development
Given its promising activity against cancer cells and the ability to modulate critical biological pathways, this compound serves as a valuable lead compound in drug development. Its unique properties may lead to the formulation of new therapeutic agents aimed at overcoming limitations associated with existing autophagy inhibitors.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[(2,4-difluorophenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ in substituents on the aromatic ring, the alkyl/cycloalkyl chain, or the amine group. Key analogs and their properties are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Fluorination: The 2,4-difluoro substitution (as in the target compound) enhances metabolic stability and bioavailability compared to non-fluorinated analogs like N-[(4-ethylphenyl)methyl]cyclopentanamine .
- Backbone Modifications : Replacing cyclopentylamine with propylamine (e.g., N-[(2,4-difluorophenyl)methyl]propan-1-amine) reduces steric hindrance but may compromise target binding affinity .
Radiolabeled Analogs:
N-((5-(4-Fluoro-2-methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine, a structurally related compound, was radiolabeled with carbon-11 for positron emission tomography (PET) studies. It demonstrated high radiochemical purity (>99%) and specific activity (78 ± 10 GBq/µmol), suggesting utility in imaging NMDA receptor dynamics .
Antifungal Intermediate Derivatives:
Compounds like 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone (a cyclopentanone analog) are key intermediates in synthesizing metconazole, a fungicide. This highlights the role of cyclopentylamine derivatives in agrochemical development .
Biological Activity
N-[(2,4-difluorophenyl)methyl]cyclopentanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula , indicating the presence of two fluorine atoms on the aromatic ring. These fluorine substitutions are known to enhance the compound's lipophilicity and metabolic stability, which are critical factors in drug development.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, leading to diverse biological effects:
- Neurotransmitter Interaction : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially impacting neurological pathways.
- Antimicrobial Activity : Research indicates potential antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Properties : The compound has shown promise in preclinical studies as an anticancer agent, particularly against specific cancer cell lines.
In Vitro Studies
-
Neuropharmacological Effects :
- In studies focused on neurological models, this compound exhibited significant binding affinities to neurotransmitter receptors. This interaction could lead to therapeutic applications in treating disorders such as depression or anxiety.
- Antimicrobial Efficacy :
-
Cytotoxicity Against Cancer Cells :
- The compound was evaluated for cytotoxic effects on human cancer cell lines (e.g., MDA-MB-231 for breast cancer). Results indicated that it could induce apoptosis and inhibit cell proliferation at certain concentrations.
Case Studies
| Study Focus | Findings |
|---|---|
| Neuropharmacology | Significant interaction with neurotransmitter systems; potential therapeutic applications. |
| Antimicrobial Activity | Effective against Staphylococcus aureus and Escherichia coli; broad-spectrum potential. |
| Anticancer Properties | Induced apoptosis in MDA-MB-231 cells; inhibited proliferation at specific doses. |
Comparative Analysis
When compared to similar compounds such as N-[(2,4-difluorophenyl)methyl]cyclohexanamine and N-[(2,4-difluorophenyl)methyl]cyclobutanamine, this compound exhibits unique properties due to its cyclopentane ring structure. This structural uniqueness contributes to its distinct biological activities and potential applications in medicinal chemistry.
Q & A
Q. What synthetic strategies are recommended for N-[(2,4-difluorophenyl)methyl]cyclopentanamine, and how can reaction efficiency be optimized?
Methodological Answer: The compound can be synthesized via reductive amination between cyclopentanamine and 2,4-difluorobenzaldehyde. Key optimization steps include:
- Microwave-assisted synthesis : Reduces reaction time from 12–24 hours to 2 hours at 140°C, achieving ~70% yield in analogous naphthyridine derivatives .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Purification : Silica gel chromatography (e.g., CombiFlash systems) ensures >95% purity.
| Parameter | Conventional Heating | Microwave-Assisted (Example) |
|---|---|---|
| Time | 12–24 hours | 2 hours |
| Yield | 40–50% | 70% (analogous compound) |
| Purity (HPLC) | >95% | >98% |
Reference:
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Methodological Answer: Essential techniques include:
- <sup>19</sup>F NMR : Identifies fluorine environments (δ = -110 to -120 ppm for 2,4-substitution).
- HRMS : Confirms molecular formula (C12H14F2N, [M+H]<sup>+</sup> at m/z 218.1143).
- Reverse-phase HPLC : Uses C18 columns with acetonitrile/water gradients for purity assessment (>98%).
- FT-IR : Detects N-H stretches (3300–3500 cm<sup>−1</sup>) and aromatic C-F bonds (1200–1250 cm<sup>−1</sup>) .
| Technique | Critical Parameters | Expected Outcome |
|---|---|---|
| <sup>19</sup>F NMR | Deuterated DMSO, 400 MHz | Two distinct fluorine signals |
| HRMS | ESI+ mode, resolution >30,000 | [M+H]<sup>+</sup> at m/z 218 |
| HPLC | 70:30 acetonitrile/water, 1 mL/min | Retention time 8.2 ± 0.5 min |
Reference:
Advanced Research Questions
Q. How can computational docking predict the binding interactions of this compound with biological targets?
Methodological Answer: AutoDock Vina is recommended for docking studies due to its speed and accuracy :
- Grid setup : Define a 20 Å × 20 Å × 20 Å box centered on the target's active site.
- Scoring function : Uses a hybrid force field/empirical model to rank binding poses.
- Validation : Compare predicted poses with crystallographic data (RMSD <2.0 Å).
| Parameter | Value/Setting |
|---|---|
| Exhaustiveness | 8–12 |
| Number of poses | 20 |
| Cluster tolerance | 0.5 Å |
Q. What strategies enable radiolabeling of this compound for in vivo biodistribution studies?
Methodological Answer: Carbon-11 radiolabeling in the fluorophenyl moiety is effective:
- Synthesis : Use [<sup>11</sup>C]methyl iodide under basic conditions.
- Purification : Semi-preparative HPLC (C18 column, ethanol/water).
- Quality control : Radiochemical purity >99% via radio-TLC .
| Parameter | Result |
|---|---|
| Decay-corrected yield | 49 ± 3% |
| Specific activity | 78 ± 10 GBq/µmol |
| Radiochemical purity | >99% |
Reference:
Q. How do structural modifications (e.g., fluorophenyl substitution) influence the pharmacological activity of cyclopentanamine derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies involve:
- Fluorine positioning : 2,4-difluoro substitution enhances metabolic stability over mono-fluoro analogs.
- Amine linkers : Cyclopentyl groups improve target affinity (e.g., 15-fold activity increase in REV-ERB inhibitors) .
- Assays : Competitive binding (IC50) and cytotoxicity (CC50) profiling.
| Modification | Activity Improvement (Example) |
|---|---|
| 2,4-Difluorophenyl | 15× potency vs. non-fluorinated |
| Cyclopentyl vs. hexyl | Enhanced target selectivity |
Reference:
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer: Key precautions include:
- PPE : Nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods during synthesis.
- Storage : Keep away from oxidizers (risk of decomposition into COx/NOx) .
| Hazard Type | Precaution |
|---|---|
| Skin contact | Wash with soap/water immediately |
| Inhalation | Evacuate and ventilate area |
| Spill management | Absorb with vermiculite |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
